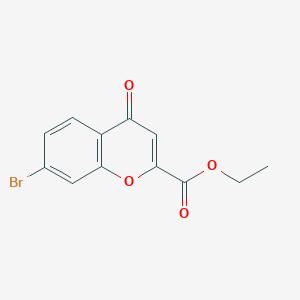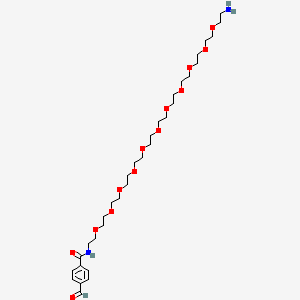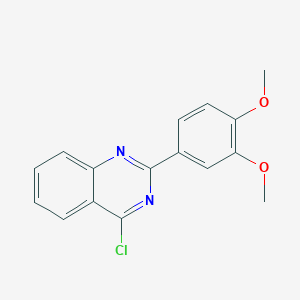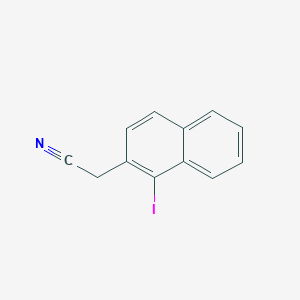
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine or carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 1-Fluoro-2-(trifluoromethyl)benzene
- 4-Fluoro-2-(trifluoromethyl)phenol
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
Comparison: 1-Fluoro-4-(2-(trifluoromethyl)phenyl)naphthalene is unique due to its naphthalene core, which provides additional stability and electronic properties compared to simpler aromatic compounds.
特性
分子式 |
C17H10F4 |
|---|---|
分子量 |
290.25 g/mol |
IUPAC名 |
1-fluoro-4-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-9-12(11-5-1-2-7-14(11)16)13-6-3-4-8-15(13)17(19,20)21/h1-10H |
InChIキー |
MUODGVUYTOFAFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)





![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)
